Sodium glucoheptonate

Description

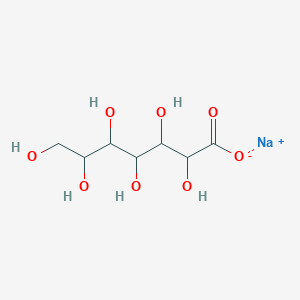

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910932 | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2670-72-6, 31138-65-5, 10894-62-9 | |

| Record name | Sodium heptonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Sodium Glucoheptonate

Abstract: Sodium glucoheptonate, the sodium salt of glucoheptonic acid, is a high-performance chelating agent prized for its efficacy, stability, and favorable environmental profile. This guide provides an in-depth examination of its core chemical properties, including its molecular structure, physicochemical characteristics, and superior chelating capabilities. We will explore the mechanisms that underpin its function, present detailed analytical protocols for its characterization, and discuss its reactivity and stability under various conditions. This document is intended for researchers, chemists, and formulation scientists engaged in drug development, industrial processing, and material science who require a comprehensive understanding of this versatile molecule.

Molecular Structure and Composition

This compound is a sugar acid salt belonging to the hydroxycarboxylic acid family. Its structure is fundamental to its chemical behavior, particularly its potent chelating function.

-

Molecular Formula: C₇H₁₃NaO₈[1]

-

Molecular Weight: 248.16 g/mol [1]

-

Systematic Name: Sodium D-glycero-D-gulo-heptonate[2]

-

CAS Numbers: 31138-65-5 (generic), 13007-85-7 (D-glycero-D-gulo isomer), 10094-62-9 (dihydrate)[1][2][3]

The molecule consists of a seven-carbon backbone with multiple hydroxyl (-OH) groups and a terminal sodium carboxylate (-COONa) group.[4] This polyhydroxycarboxylate structure is critical; the close proximity of oxygen atoms from both the hydroxyl and carboxylate moieties allows for the formation of multiple coordination bonds with a single metal ion, creating highly stable, ring-like structures known as chelates.[4]

This compound exists in different forms, including a crystalline alpha-form and a liquid beta-form.[5] The dihydrate form is also common.[2]

Caption: Chelation mechanism of this compound.

Chelation Strength and Stability

-

Alkaline Conditions: Its chelating power is most pronounced in highly alkaline environments (pH 9-14), where many other agents like EDTA (ethylenediaminetetraacetic acid) lose efficacy due to the precipitation of metal hydroxides. [6]this compound effectively sequesters metals even in strong caustic solutions.

-

Comparative Performance: In strong alkali media, the solubility and stability of the metal complexes formed by this compound are reported to be significantly better than those formed by sodium gluconate or EDTA. [1]It is especially noted for its superior ability to chelate ferric iron (Fe³⁺) under alkaline conditions. [3] For comparative purposes, the stability constants for the closely related sodium gluconate (a C6 sugar acid) with various metal ions at high pH are substantial, indicating strong complex formation. It is field-proven that this compound, with its longer carbon chain and additional hydroxyl group, provides even more robust chelation.

Table of Stability Constants (log β) for Metal-Gluconate Complexes (Note: Data for Gluconic Acid (C6) at pH 13.3, provided as a scientific proxy)

| Metal Ion | Complex Stoichiometry | log β |

| Fe³⁺ | M₁Gl₁ | 24 to 38 |

| Ho³⁺ | M₂Gl₁ | 49.8 |

| Ce³⁺ | M₂Gl₁ | 43.9 |

| Co²⁺ | M₁Gl₁ | 13 to 20 |

| Cd²⁺ | M₁Gl₁ | 13 to 20 |

Source: Adapted from a study on metal gluconic acid complexes.[7] The higher log β values indicate greater complex stability.

Reactivity and Stability Profile

This compound is a chemically stable compound under recommended storage conditions (cool, dry place). [1][8]

-

Thermal Stability: It exhibits high stability in hot alkaline solutions, making it suitable for high-temperature industrial applications such as boiler water treatment and industrial cleaning. [6]* Reactivity: The primary reaction of interest is chelation. It is generally non-reactive under normal conditions but serves a critical role in preventing unwanted reactions. For instance, in peroxide bleaching of textiles, it complexes trace metal ions that would otherwise catalyze the decomposition of hydrogen peroxide, thus stabilizing the bleaching agent. [3]* Decomposition: When subjected to combustion, it may produce hazardous decomposition products such as carbon oxides and sodium oxides. It is not considered flammable or explosive.

Experimental Protocols for Analysis

Accurate quantification of this compound is essential for quality control and formulation development. The following protocols are standard methodologies for the analysis of sugar acid salts.

Protocol 1: Assay by Non-Aqueous Titration

This method is based on the weakly basic nature of the glucoheptonate anion in a non-aqueous solvent, allowing for titration with a strong acid. [9]This protocol is adapted from the established method for sodium gluconate. [10] Principle: The sample is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid in glacial acetic acid. The endpoint is determined using a visual indicator.

Reagents & Equipment:

-

This compound sample

-

Glacial Acetic Acid (anhydrous)

-

0.1 N Perchloric Acid in Glacial Acetic Acid (standardized)

-

Quinaldine Red indicator solution

-

200-mL Erlenmeyer flask

-

10-mL microburet (tolerance ±0.02 mL)

-

Analytical balance

-

Hot plate

Procedure:

-

Accurately weigh approximately 150 mg of the this compound sample and transfer it to a 200-mL Erlenmeyer flask.

-

Add 75 mL of glacial acetic acid to the flask.

-

Gently heat the flask on a hot plate to completely dissolve the sample.

-

Allow the solution to cool to room temperature.

-

Add a few drops of Quinaldine Red indicator. The solution should turn red.

-

Titrate the sample with standardized 0.1 N perchloric acid using a microburet. The endpoint is reached when the solution becomes colorless. Record the volume of titrant used (V_sample).

-

Perform a blank titration using 75 mL of glacial acetic acid and the indicator to determine the blank volume (V_blank).

Calculation: The percentage of this compound (C₇H₁₃NaO₈) in the sample is calculated as:

% this compound = [ (V_sample - V_blank) × N × 24.82 ] / W

Where:

-

V_sample = volume of perchloric acid for the sample (mL)

-

V_blank = volume of perchloric acid for the blank (mL)

-

N = Normality of the perchloric acid solution (eq/L)

-

24.82 = Milliequivalent weight of this compound (248.16 / 10)

-

W = Weight of the sample (mg)

Caption: Workflow for Non-Aqueous Titration of this compound.

Protocol 2: Assay by High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity for quantifying this compound, especially in complex matrices.

Principle: The sample is separated on a chromatographic column, and the analyte is detected and quantified, typically by a Refractive Index (RI) detector, as sugar acids lack a strong UV chromophore.

Reagents & Equipment:

-

HPLC system with a Refractive Index (RI) detector

-

Ion-exclusion column (e.g., Aminex HPX-87H, 300 x 7.8 mm)

-

This compound reference standard (≥98%)

-

Mobile Phase: 0.005 M Sulfuric Acid (H₂SO₄) in deionized water

-

Volumetric flasks, pipettes, and analytical balance

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a 0.005 M H₂SO₄ solution and degas it before use.

-

Standard Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1000 mg/L) in deionized water. Create a series of calibration standards (e.g., 50, 100, 250, 500 mg/L) by diluting the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a known volume of deionized water, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: Aminex HPX-87H (or equivalent)

-

Mobile Phase: 0.005 M H₂SO₄

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35-60 °C (as recommended for the column)

-

Detector: Refractive Index (RI)

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solutions.

-

Identify the this compound peak by comparing its retention time to that of the standard.

-

Quantify the concentration in the sample using the calibration curve.

-

Conclusion

The chemical properties of this compound are defined by its unique polyhydroxycarboxylate structure. This architecture confers high water solubility, exceptional stability in extreme thermal and pH conditions, and most importantly, a potent and versatile chelating ability for a wide range of metal ions. Its efficacy, particularly in sequestering iron in highly alkaline environments, surpasses that of many traditional chelating agents. Coupled with its biodegradable nature, these properties establish this compound as a superior, environmentally conscious choice for demanding applications in industrial cleaning, water treatment, textiles, and beyond. A thorough understanding of these chemical principles and the analytical methods to verify them is crucial for its effective application and innovation in scientific research and development.

References

- ChemBK. (2024, April 9). sodium D-glycero-D-gulo-heptonate.

- BenchChem. (n.d.). This compound | Chelating Agent.

- Green-Mountain Chem. (n.d.). Green Chelating Agent - this compound.

- ResearchGate. (n.d.). Potentiometric titrations of the protonation of gluconate at t = 25 °C... [Image].

- CDN Isotopes. (n.d.). Sodium D-Glycero-D-guloheptonate-d7 · 2H2O.

- García-Risco, M. R., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23700087, Gluceptate sodium dihydrate.

- Wikipedia. (2023, October 29). Stability constants of complexes.

- WUHAN GLORY Co., Ltd. (n.d.). This compound,10094-62-9,13007-85-7.

- CymitQuimica. (n.d.). CAS 13007-85-7: Sodium α-glucoheptonate.

- BenchChem. (n.d.). Application Notes and Protocols: Determination of Sodium Gluconate Content in Industrial Solutions.

- Food and Agriculture Organization of the United Nations. (1998). SODIUM GLUCONATE.

- Unknown. (n.d.). Table 9.4 Stability constants for a selection of metal-ligand complexes.

- Warwick, P., et al. (2002). Studies on Metal Gluconic Acid Complexes.

- SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution.

- St. Joe Processing Company, Inc. (1972). US Patent 3679659A - Process for the preparation of this compound.

- METTLER TOLEDO. (n.d.). Determining Gluconate Content Using Non-aqueous Titration by Referring USP31-NF26.

- U.S. Environmental Protection Agency. (2019). Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.).

- Tselepis, C., et al. (2016). The chelation of colonic luminal iron by a unique sodium alginate for the improvement of gastrointestinal health. PubMed.

- Hrušková, K., et al. (2015). Quantitative Analysis of the Anti-Proliferative Activity of Combinations of Selected Iron-Chelating Agents and Clinically Used Anti-Neoplastic Drugs. PLOS One.

- Clark, J. (2023). substitution in complex ions - stability constants.

- Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE.

- Zaky, A. S., et al. (2016). A new HPLC method for simultaneously measuring chloride, sugars, organic acids and alcohols in food samples. CORE.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion.

Sources

- 1. Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Gluceptate sodium dihydrate | C7H17NaO10 | CID 23700087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

- 4. scielo.br [scielo.br]

- 5. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound|Chelating Agent [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. mt.com [mt.com]

- 10. fao.org [fao.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Glucoheptonate

This guide provides a comprehensive, technically-grounded framework for the synthesis and purification of sodium glucoheptonate in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern the process. The protocols described herein are structured to be self-validating, ensuring both scientific integrity and reproducibility.

Introduction: The Versatility of this compound

This compound, the sodium salt of glucoheptonic acid, is a highly effective chelating agent, particularly valued for its ability to form stable complexes with di- and trivalent metal ions in neutral and especially alkaline solutions.[1][2] Its molecular formula is C₇H₁₃NaO₈, and it exists as a white, crystalline powder that is very soluble in water.[3][4] This property makes it an invaluable component in a wide array of applications, including:

-

Pharmaceuticals: Used as a stabilizer, a carrier for active ingredients to improve solubility, and as a chelating agent in various formulations.[5][6]

-

Industrial Cleaners: A key ingredient in alkaline cleaning solutions for metal surface treatment and bottle washing, where it prevents the precipitation of metal hydroxides and salts.[2][7]

-

Construction: Employed as a set-retarding and water-reducing admixture in concrete, enhancing workability and final strength.[8]

-

Textiles: Acts as a sequestrant in dyeing and finishing processes to prevent staining from iron impurities and to stabilize bleaching agents.[7][9]

Unlike many common chelating agents, this compound is biodegradable and non-toxic, making it an environmentally favorable choice.[1][2][5] This guide focuses on its synthesis via the Kiliani-Fischer chain extension of dextrose, a robust and well-documented method.

The Chemical Cornerstone: Synthesis via Cyanohydrin Formation

The laboratory synthesis of this compound is fundamentally an application of the Kiliani-Fischer synthesis. This reaction extends the carbon chain of an aldose sugar by one carbon atom. The process begins with the nucleophilic addition of a cyanide ion to the carbonyl group of glucose (dextrose), forming an intermediate cyanohydrin. Subsequent hydrolysis of the nitrile group under the reaction conditions yields the carboxylate, this compound.

The reaction proceeds as follows: D-Glucose + NaCN + 2H₂O → Sodium D-glucoheptonate + NH₃

A critical aspect of this synthesis is the direct crystallization of the desired α-glucoheptonate dihydrate isomer from the reaction mixture, which simplifies the purification process significantly.[10]

Diagram: Synthesis Reaction Pathway

Caption: Core reaction pathway for this compound synthesis.

Critical Safety Protocols: Handling Sodium Cyanide

Sodium cyanide is an extremely toxic compound that can be fatal if ingested, inhaled, or absorbed through the skin.[11][12][13] Strict adherence to safety protocols is non-negotiable.

-

Designated Work Area: All work with sodium cyanide must be conducted in a designated area within a certified chemical fume hood.[13] This area should be clearly marked with warning signs.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles with a face shield to protect against splashes.[12][13][14]

-

Handling: Avoid the formation of dust and aerosols.[12] Never work alone. Ensure at least one other person is aware of the procedure and is in the vicinity.[14] Do not handle sodium cyanide in any area where acids are present, as this can liberate highly toxic hydrogen cyanide gas.[11][14]

-

Storage: Sodium cyanide must be stored in a cool, dry, well-ventilated, and locked area, segregated from acids, water, and incompatible materials.[11][15]

-

Waste Disposal: All cyanide-containing waste is considered P-listed hazardous waste. It must be collected in clearly labeled, dedicated, and sealed containers for disposal according to institutional and regulatory guidelines.[13] Do not mix with other waste streams.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial methods for a laboratory scale.[10] The key to a high yield of pure product is careful control of temperature and the efficient removal of the ammonia byproduct.

Materials and Equipment

-

Reagents:

-

D-Glucose (Dextrose), anhydrous or monohydrate

-

Sodium Cyanide (NaCN), ≥95% purity

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer with a paddle or crescent-shaped blade

-

Thermometer or thermocouple

-

Connection to a vacuum source (e.g., water aspirator or vacuum pump with a cold trap)

-

Heating/cooling bath

-

Büchner funnel and vacuum flask

-

Filter paper

-

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and vacuum connection in a chemical fume hood. Place the flask in a cooling bath.

-

Reagent Preparation: In the flask, dissolve sodium cyanide in deionized water. For example, use 98 g (2 moles) of NaCN in 300 g of water.[10] Cool this solution to approximately 2-5°C using the cooling bath.

-

Addition of Dextrose: While stirring vigorously, slowly add D-Glucose to the cooled cyanide solution. For the example above, use 396 g (2 moles) of dextrose monohydrate.[10] The total solids content of the reaction mixture should ideally be between 50-65% by weight.[10] Maintain the temperature between 0°C and 40°C throughout the addition.[10]

-

Initiation of Reaction and Ammonia Removal: Once the dextrose is fully added, begin to apply a vacuum to the flask (e.g., 30-40 mm Hg).[10] The temperature may rise to around 25-30°C as the reaction commences, and ammonia will begin to evolve vigorously.[10]

-

Crystallization: Within approximately 1-2 hours, the desired product, sodium alpha-glucoheptonate dihydrate, will begin to crystallize directly from the reaction mixture.[10]

-

Reaction Completion: Continue stirring under vacuum for a total of 4 to 12 hours, maintaining the temperature between 25°C and 40°C.[10] The continued removal of ammonia drives the reaction to completion and promotes crystallization.

-

End Point Determination: The reaction is considered complete when the evolution of ammonia ceases. A qualitative test for the absence of cyanide in the mixture, such as the Pagenstecher-Schonbein test, can also be performed on a carefully taken sample.[16]

Purification and Isolation

The primary purification is achieved through fractional crystallization, separating the less soluble alpha-isomer from the beta-isomer which remains in the mother liquor.[10]

Protocol for Isolation and Purification

-

Primary Filtration: Once the reaction is complete, filter the crystalline slurry using a Büchner funnel under vacuum.

-

Washing: Wash the collected crystals on the filter with a small amount of ice-cold deionized water to remove the mother liquor containing impurities and the beta-isomer.

-

Drying: Air-dry the purified crystals or dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. This first crop represents a high-purity yield of sodium alpha-glucoheptonate dihydrate.[10]

-

(Optional) Second Crop Recovery: The mother liquor can be concentrated by evaporating a portion of the water under vacuum.[10] Upon cooling the concentrated solution, a second crop of crystals will form. These can be filtered, washed, and dried as before. This increases the overall process yield, although the purity may be slightly lower than the first crop.

Diagram: Experimental Workflow

Caption: Overall workflow from synthesis to final purified product.

Quality Control and Analytical Verification

To ensure the synthesized this compound meets the required purity standards, several analytical methods can be employed. The choice of method depends on the available instrumentation and the specific quality attributes to be measured.

| Analytical Method | Principle | Key Performance Characteristics & Notes |

| Non-Aqueous Titration | Titration of the glucoheptonate, a weak base, with a strong acid (e.g., perchloric acid) in a non-aqueous solvent like glacial acetic acid.[4] | Use: Assay (Purity) determination.[6] Precision: High (RSD < 1%).[17] Notes: A reliable and cost-effective method for determining overall salt content. The endpoint can be determined potentiometrically or with an indicator like quinaldine red.[4] |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of this compound from impurities and related sugars on a suitable column (e.g., Aminex HPX-87H), followed by detection.[17] | Use: Purity, assay, and impurity profiling. Detector: Refractive Index (RI) is common for carbohydrates. UV detection at low wavelengths (~210 nm) is also possible.[17] LOD: Low, capable of detecting trace impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can be used to confirm the molecular structure of the synthesized compound and identify any major organic impurities. | Use: Structural confirmation and identification. Notes: Provides detailed structural information, confirming the identity of the glucoheptonate backbone. |

| Test for Reducing Substances | A test to quantify the amount of unreacted glucose or other reducing sugars remaining in the final product.[4] | Use: Purity test for specific impurities. Notes: Important for applications where residual sugar content is critical. JECFA standards specify not more than 1.0% calculated as D-glucose.[4] |

Conclusion

The synthesis of this compound via the cyanohydrin route from dextrose is a robust and efficient laboratory method. The success of this procedure hinges on three pillars: unwavering adherence to safety protocols due to the use of sodium cyanide, precise control over reaction parameters, particularly temperature and ammonia removal, and systematic purification through crystallization. By understanding the chemical principles behind each step, researchers can reliably produce high-purity this compound suitable for a range of advanced applications. The analytical methods outlined provide the necessary tools to validate the identity and purity of the final product, ensuring its fitness for purpose in research and development.

References

- Zak, H. C. (1972). Process for the preparation of this compound. U.S. Patent No. 3,679,659. Washington, DC: U.S.

-

TAEKWANG INDUSTRIAL CO., LTD. Sodium Cyanide. [Link]

-

United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

-

University of California, Berkeley. (2015). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

- Diamond Shamrock Corporation. (1981). Glucoheptonate composition. U.S.

-

Connect Chemicals. this compound (H-Quest A300). [Link]

- Belzak Corporation. (1995). Glucoheptonate compositions and methods. U.S.

-

Univar Solutions. this compound 50%. [Link]

-

Kingsun. (2024). Set-Retarding Showdown: Sodium Gluconate vs this compound for Concrete. [Link]

-

Russtech. this compound. [Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Green-Mountain Chem. Green Chelating Agent -Sodium Glucoheptonate. [Link]

-

FAO/WHO Expert Committee on Food Additives (JECFA). (1998). SODIUM GLUCONATE. [Link]

Sources

- 1. connectchemicals.com [connectchemicals.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

- 8. Set-Retarding Showdown: Sodium Gluconate vs this compound for Concrete | Key Differences [waycoochem.com]

- 9. pmpinc.com [pmpinc.com]

- 10. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. camachem.com [camachem.com]

- 12. westliberty.edu [westliberty.edu]

- 13. uthsc.edu [uthsc.edu]

- 14. taekwang.co.kr [taekwang.co.kr]

- 15. unitedchemicalcn.com [unitedchemicalcn.com]

- 16. US5435845A - Glucoheptonate compositions and methods - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Sodium Glucoheptonate: A Comprehensive Analysis of Molecular Structure and Stereoisomerism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed examination of the molecular architecture and stereochemical complexity of sodium glucoheptonate. As a chelating agent with significant applications ranging from industrial processes to pharmaceutical formulations, a fundamental understanding of its structure is paramount for optimizing its function and ensuring batch-to-batch consistency.[1][2] We will explore the molecule's structural forms, dissect the nuances of its isomerism, and present robust analytical methodologies for its characterization, providing field-proven insights into the causality behind experimental choices.

The Molecular Architecture: Beyond a Simple Salt

This compound is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid.[1] Its formal IUPAC name is sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate.[3] The molecule's versatility stems from its rich chemical structure, which is characterized by a dynamic equilibrium between a linear, open-chain form and cyclic pyranose forms in solution.

-

Linear (Acyclic) Form: This form features a seven-carbon backbone with a carboxylate group (-COO⁻Na⁺) at one end (C1) and a primary alcohol (-CH₂OH) at the other (C7). Five secondary hydroxyl groups (-OH) adorn the chain from C2 to C6. This polyhydroxylated, open-chain structure is crucial for its powerful chelating ability, allowing it to bind with di- and trivalent metal ions.[4]

-

Cyclic (Pyranose) Form: In aqueous solutions, the molecule predominantly exists in a more stable, six-membered ring structure. This occurs through an intramolecular hemiacetal formation, where a hydroxyl group (typically from C5 or C6) attacks the carbonyl carbon (C1) of the open-chain form. This cyclization introduces a new level of structural complexity, which is discussed in the following section.

The high density of hydroxyl groups contributes to its excellent water solubility and provides multiple coordination sites for metal sequestration.[2]

Stereoisomerism: The Key to Functional Specificity

The biological and chemical properties of this compound are intrinsically linked to its specific three-dimensional arrangement. With multiple chiral centers, the molecule can exist in numerous stereoisomeric forms.

Chirality and the D-gulo Configuration

The commercially relevant form, D-glycero-D-gulo-heptonate, possesses five defined stereocenters in its open-chain structure (C2, C3, C4, C5, and C6).[1] The "D" designation refers to the configuration of the hydroxyl group on the chiral carbon furthest from the carboxylate group (C6), which is analogous to D-glyceraldehyde.

Anomerism: The α and β Distinction

The process of cyclization creates a new chiral center at the C1 carbon, known as the anomeric carbon. This results in the formation of two distinct diastereomers, or anomers , designated as alpha (α) and beta (β).

-

α-anomer: The hydroxyl group on the anomeric carbon (C1) is in an axial position, oriented on the opposite face of the ring relative to the terminal -CH₂OH group.

-

β-anomer: The hydroxyl group on the anomeric carbon (C1) is in an equatorial position, oriented on the same face of the ring as the terminal -CH₂OH group.

In solution, these two anomers exist in a dynamic equilibrium, continuously interconverting through the open-chain form in a process called mutarotation. The ratio of these anomers can be influenced by factors such as solvent and temperature. Typically, the β-isomer is the more thermodynamically stable and thus the major form in solution. The ability to control or isolate specific isomers is critical, as different isomers can exhibit distinct physical properties, such as crystallization behavior and solubility.[5]

Caption: Equilibrium between the linear and cyclic (α and β) forms of this compound.

Protocols for Structural and Isomeric Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. The following protocols represent a self-validating system for ensuring structural integrity and isomeric purity.

Primary Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed molecular structure and isomeric ratio of this compound in solution.

Experimental Workflow for NMR Analysis

Caption: A standard workflow for the structural elucidation of this compound via NMR.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15-25 mg of the this compound sample into a clean 5 mm NMR tube. Add approximately 0.6 mL of deuterium oxide (D₂O, 99.9 atom % D). Vortex briefly to ensure complete dissolution.

-

Expertise & Causality: D₂O is the solvent of choice because it is NMR-silent in the proton region, preventing a massive solvent signal from obscuring the analyte signals. The exchangeable hydroxyl (-OH) and carboxyl (-COOH) protons will exchange with deuterium and become invisible, simplifying the spectrum to the C-H backbone.

-

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a high-field NMR spectrometer (≥400 MHz).

-

Spectral Analysis & Interpretation:

-

¹H NMR: The anomeric protons of the α and β forms typically resonate in a distinct, downfield region of the spectrum, separate from the other ring protons.

-

Integration: Carefully integrate the signals corresponding to the anomeric protons of the α and β isomers. The ratio of the integral areas provides a direct quantitative measure of the anomeric ratio in solution.

-

2D NMR: Use COSY (¹H-¹H correlation) to trace the proton-proton coupling network along the carbon backbone and HSQC (¹H-¹³C correlation) to definitively assign each proton to its corresponding carbon. This is a crucial step for trustworthy and unambiguous assignment in a molecule with many similar CH-OH groups.

-

Secondary Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent tool for assessing the purity of this compound and can also be used to separate anomers under specific conditions.

Methodology:

-

System: An HPLC system equipped with a Refractive Index (RI) detector.

-

Expertise & Causality: this compound lacks a significant UV chromophore, making UV detection unsuitable. RI detection is a universal detection method sensitive to changes in the refractive index of the mobile phase caused by the analyte, making it ideal for this compound.

-

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for separating highly polar compounds like sugar acids.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Definitive Structure: Single-Crystal X-ray Diffraction (XRD)

For absolute confirmation of the solid-state structure and stereochemistry of a specific isomer, single-crystal XRD is the definitive technique.

Methodology Overview:

-

Crystal Growth: This is the most critical and often rate-limiting step. High-purity this compound is dissolved in a suitable solvent system, and single crystals are grown via slow evaporation or solvent/anti-solvent diffusion. The ability to grow crystals of a specific anomer (e.g., the α-isomer) is a key objective.[5]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

-

Structure Solution: The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the precise atomic positions, bond lengths, and angles are determined.

-

Trustworthiness: The quality of the final structure is validated by metrics like the R-factor, which quantifies the agreement between the experimental diffraction data and the calculated model, providing a self-validating system.

-

Quantitative Data Summary

The following table summarizes key analytical parameters for D-sodium glucoheptonate.

| Parameter | Typical Value / Observation | Analytical Technique | Rationale / Insight |

| Molecular Formula | C₇H₁₃NaO₈ | Mass Spectrometry | Confirms the elemental composition of the molecule.[6] |

| Molecular Weight | 248.16 g/mol | Mass Spectrometry | Calculated from the molecular formula.[6] |

| Anomeric Ratio (α:β) | Varies; β-anomer is typically major form in solution | ¹H NMR Spectroscopy | The ratio of integrals for the anomeric proton signals provides direct quantification. |

| Assay (Purity) | ≥99% | HPLC-RI, Titration | Ensures the material is free from significant impurities or starting materials.[7] |

Conclusion

The functional efficacy of this compound is deeply rooted in its complex molecular structure and stereoisomerism. The equilibrium between the linear and cyclic anomeric forms governs its behavior in solution, particularly its chelating properties. For researchers and developers, a rigorous analytical approach combining NMR for solution-state structure and isomeric ratio, HPLC for purity, and XRD for definitive solid-state confirmation is essential. This multi-faceted characterization ensures a comprehensive understanding of the material, enabling its reliable and effective application in advanced scientific and industrial fields.

References

- Process for the preparation of this compound.

-

This compound. AMERICAN ELEMENTS. [Link]

-

This compound | C7H13NaO8 | CID 49853507. PubChem. [Link]

-

This compound,10094-62-9,13007-85-7. WUHAN GLORY Co., Ltd. [Link]

-

Showing Compound this compound (FDB010269). FooDB. [Link]

-

Green Chelating Agent -Sodium Glucoheptonate. Green-Mountain Chem. [Link]

-

This compound (H-Quest A300) | CAS 142-87-0. Connect Chemicals. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. glorywh.com [glorywh.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound (H-Quest A300) | CAS 142-87-0 | Connect Chemicals [connectchemicals.com]

- 5. US3679659A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound | C7H13NaO8 | CID 49853507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Sodium Glucoheptonate (CAS 31138-65-5) for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of Sodium Glucoheptonate (CAS 31138-65-5), a versatile and highly effective chelating agent with significant applications in pharmaceutical development. Initially, it is crucial to clarify a common point of confusion: CAS number 31138-65-5 is definitively assigned to this compound, not 3-(Trimethoxysilyl)propyl methacrylate (which is CAS 2530-85-0). This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its physicochemical properties, mechanism of action, analytical characterization protocols, and established applications as a pharmaceutical excipient. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for leveraging the unique attributes of this compound in formulation science.

Introduction: Structure and Core Functionality

This compound is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid. Its structure, featuring multiple hydroxyl groups and a terminal carboxylate group, is the key to its primary function: chelation.[1][2] Chelation is a process where the glucoheptonate ion forms multiple coordinate bonds with a single central metal ion, effectively sequestering it within a stable, water-soluble complex.[3] This "claw-like" grip on di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) is particularly potent in neutral to alkaline conditions, making it a superior choice over many other chelating agents in specific formulation environments.[4][5]

Unlike many traditional chelating agents, this compound is derived from natural sugars, is readily biodegradable, and possesses a low toxicity profile, making it an environmentally and physiologically compatible option for pharmaceutical applications.[6][7]

Physicochemical Data and Specifications

The reliable characterization of a raw material is the foundation of robust formulation development. The key physicochemical properties of this compound are summarized below. It is available commercially as a crystalline powder or as a liquid solution (typically dark brown or amber).[5][8]

| Property | Value | Reference(s) |

| CAS Number | 31138-65-5 | [9] |

| Molecular Formula | C₇H₁₃NaO₈ | [9] |

| Molecular Weight | 248.16 g/mol | [9] |

| Appearance | White to off-white crystalline powder or light-tan crystals. | [9][10] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol. | [11] |

| pH (1% solution) | 7.0 - 9.0 | |

| Melting Point | ~177 °C (for dihydrate form) | [12] |

| Stability | Stable in high-temperature, highly alkaline (pH 9-14) solutions. | [5][13] |

Mechanism of Action: The Chemistry of Chelation

The efficacy of this compound hinges on its ability to form stable, ring-like structures around metal ions. The multiple hydroxyl (-OH) groups and the terminal carboxylate (-COO⁻) group on the glucoheptonate molecule act as ligands, donating lone pairs of electrons to form coordinate covalent bonds with a positively charged metal cation.[2] This process effectively neutralizes the metal ion's reactivity, preventing it from participating in degradation pathways, precipitation, or other undesirable reactions within a formulation.[3]

The stability of these complexes is particularly high with di- and trivalent cations, which are common contaminants or even active ingredients in pharmaceutical systems.[4]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Principle: This method utilizes ion-moderated partition chromatography to separate this compound from potential impurities and degradation products. It is the gold standard for quantifying sugar acids.

Expertise & Rationale:

-

Column Selection: An Aminex HPX-87H column is the industry standard for this analysis. [1][14]This column is packed with a sulfonated divinylbenzene-styrene copolymer in the hydrogen form. The separation mechanism involves ion exclusion (whereby the anionic glucoheptonate is repelled from the negatively charged stationary phase and elutes early) and size exclusion. This provides excellent resolution for organic acids, sugars, and alcohols with simple, aqueous mobile phases. [2]* Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) in ultrapure water is used. The acid suppresses the ionization of the carboxylate group on the analyte, allowing for better interaction and retention, leading to sharper peaks and improved resolution. [6]* Detection: A Refractive Index (RI) detector is commonly used as it is a universal detector for compounds like sugar acids that lack a strong UV chromophore. Alternatively, low-wavelength UV detection (~210 nm) can be employed to detect the carboxyl group.

Step-by-Step Protocol:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with an isocratic pump, autosampler, column thermostat, and RI detector.

-

Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm).

-

Mobile Phase: Prepare a 5 mM sulfuric acid solution in HPLC-grade water. Filter through a 0.45 µm filter and degas thoroughly.

-

System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 50-60 °C until a stable baseline is achieved. Higher temperatures reduce mobile phase viscosity and can improve peak shape. [7]2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to create a 1.0 mg/mL solution.

-

Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

-

Sample Solution: Accurately weigh ~50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Run:

-

Injection Volume: 20 µL.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 55 °C.

-

Run Time: Approximately 20 minutes.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the working standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the purity of the sample based on the weight of the sample taken. The method should be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and robustness. [15]

-

Non-Aqueous Titration for Sodium Content (Counter-Ion Assay)

Principle: The glucoheptonate anion is the salt of a weak acid and thus behaves as a weak base. In a non-aqueous solvent like glacial acetic acid, its basicity is enhanced, allowing it to be accurately titrated with a strong acid like perchloric acid.

Expertise & Rationale:

-

Solvent System: Glacial acetic acid is an acidic solvent that can protonate a weak base, forming an acetate ion. This levels the playing field, making very weak bases behave as stronger bases, which results in a much sharper and more discernible titration endpoint compared to an aqueous titration. [16]* Titrant: Perchloric acid dissolved in glacial acetic acid is the strongest acidic titrant available for non-aqueous titrations. It reacts with the acetic acid solvent to form the onium ion (CH₃COOH₂⁺), which is a very strong proton donor, ensuring a complete reaction with the weakly basic analyte. [8][17]* Endpoint Detection: The endpoint can be determined potentiometrically with a suitable electrode or visually using an indicator like crystal violet, which changes color based on the acidity of the medium.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Titrant: Prepare and standardize 0.1 N perchloric acid in glacial acetic acid against primary standard potassium hydrogen phthalate (KHP).

-

Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).

-

-

Sample Preparation:

-

Accurately weigh approximately 200 mg of the this compound sample into a dry 250 mL beaker.

-

Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved. Gentle warming may be required.

-

-

Titration:

-

Add 2-3 drops of crystal violet indicator to the sample solution. The solution will appear violet (basic color).

-

Titrate with the standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet through blue to a stable blue-green (acidic color).

-

Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

-

-

Calculation:

-

Calculate the percentage of this compound using the formula: % this compound = [((V_sample - V_blank) × N × 24.816) / W] × 100 Where:

-

V_sample = volume of titrant for the sample (mL)

-

V_blank = volume of titrant for the blank (mL)

-

N = Normality of the perchloric acid titrant

-

24.816 = milliequivalent weight of this compound (248.16 / 10)

-

W = weight of the sample (mg)

-

-

Safety and Handling

This compound is generally regarded as a non-toxic and non-hazardous material. [4]It is biodegradable and presents a low environmental risk. [6]Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the powder or concentrated solutions. While not highly irritating, prolonged skin contact should be avoided.

Conclusion

This compound (CAS 31138-65-5) is a high-performance, biodegradable chelating agent with a proven track record in demanding industrial applications and a growing role in pharmaceutical development. Its ability to stabilize formulations by sequestering deleterious metal ions, particularly in alkaline conditions, makes it an invaluable tool for formulation scientists. For drug development professionals, its utility as an excipient to enhance stability and as a critical component in radiopharmaceutical imaging kits highlights its versatility. The robust analytical methods detailed in this guide, including ion-moderated HPLC and non-aqueous titration, provide the necessary framework for its rigorous quality control, ensuring its reliable performance from raw material to finished drug product.

References

-

Blake, J. D., Clarke, M. L., & Richards, G. N. (1987). Determination of organic acids in sugar cane process juice by high-performance liquid chromatography: improved resolution using dual Aminex HPX-87H cation-exchange columns equilibrated to different temperatures. Journal of Chromatography A, 398, 265–277. Retrieved from [Link]

-

Bio-Rad. (n.d.). Aminex™ HPLC Columns. Retrieved from [Link]

-

SCINOMICS. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns. Retrieved from [Link]

-

Connect Chemicals. (n.d.). This compound (H-Quest A300). Retrieved from [Link]

-

Green-Mountain Chem. (n.d.). Green Chelating Agent -Sodium Glucoheptonate. Retrieved from [Link]

-

Atlantis Press. (2014). Simultaneous Quantitation of Organic Acids and Monosaccharides by High-Performance Liquid Chromatography. The 3rd International Conference on Applied Biotechnology (ICAB 2014). Retrieved from [Link]

-

Kieviet, W. (1981). Technetium radiopharmaceuticals: chemical characterization and tissue distribution of Tc-glucoheptonate using Tc-99m and carrier Tc-99. Journal of Nuclear Medicine, 22(8), 703-709. Retrieved from [Link]

-

Venus Ethoxyethers. (n.d.). Chelating Agents. Retrieved from [Link]

-

Pharmaguideline. (2024). Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. Retrieved from [Link]

-

Green-Mountain Chem. (n.d.). Chelating capacity and stability. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Stability: Understanding this compound's Chelation Properties. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 9 NEUTRALIZATION TITRATIONS-II. Retrieved from [Link]

-

Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

-

WUHAN GLORY Co., Ltd. (n.d.). This compound,10094-62-9,13007-85-7. Retrieved from [Link]

-

Roquette. (n.d.). Sodium Gluconate Pharma. Retrieved from [Link]

- Akers, M. J., et al. (2002).

-

Singh, S., & Singh, S. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Drug development and industrial pharmacy, 44(10), 1565–1571. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 31). How Is Perchloric Acid Used In Titrations? [Video]. YouTube. Retrieved from [Link]

- Rink, M. (1960). [Titrations with perchloric acid in glacial acetic acid in nonaqueous medium]. Pharmazie, 15, 519–523.

-

Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. Retrieved from [Link]

-

TZ Group. (2024, March 14). Sodium Gluconate applications: Key uses across industries. Retrieved from [Link]

-

Pfanstiehl. (n.d.). Sodium Gluconate USP Excipient GMP - CAS 527-07-1. Retrieved from [Link]

-

Nguyen, T. A., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 10. Retrieved from [Link]

- Stauffer Chemical Company. (1972). Process for the preparation of this compound. U.S. Patent 3,679,659.

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. Aminex Organic Acid and Alcohol Analysis Columns - SCINOMICS [scinomics.kr]

- 3. nbinno.com [nbinno.com]

- 4. connectchemicals.com [connectchemicals.com]

- 5. Chelating Agents | H-Quest HEDTA, TSS, C 100, L 50 | Venus Ethoxyethers [venus-goa.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. atlantis-press.com [atlantis-press.com]

- 8. lcms.cz [lcms.cz]

- 9. This compound | TargetMol [targetmol.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. This compound|Chelating Agent [benchchem.com]

- 14. Determination of organic acids in sugar cane process juice by high-performance liquid chromatography: improved resolution using dual Aminex HPX-87H cation-exchange columns equilibrated to different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pharmaguru.co [pharmaguru.co]

Mechanism of metal chelation by sodium glucoheptonate

An In-depth Technical Guide to the Mechanism of Metal Chelation by Sodium Glucoheptonate

Abstract

This compound, the sodium salt of a seven-carbon sugar acid, is a high-performance chelating agent prized for its efficacy, biodegradability, and low toxicity.[1] Its remarkable ability to form stable, water-soluble complexes with di- and trivalent metal ions underpins its utility across a spectrum of industries, from pharmaceuticals and food to industrial cleaning and construction.[2][3] This guide, intended for researchers, scientists, and formulation experts, provides a detailed exploration of the core mechanisms governing metal chelation by this compound. We will dissect its molecular architecture, the thermodynamics of complex formation, the critical influence of pH, and the practical methodologies for characterizing its chelating power.

The Molecular Basis of Chelation: Structure and Functionality

This compound (C₇H₁₃NaO₈) is a polyhydroxy carboxylate.[4] Its efficacy as a chelating agent is a direct consequence of its molecular structure, which features two key functional groups capable of donating electron pairs to form coordinate bonds with metal cations:

-

A terminal carboxylate group (-COO⁻): This group provides a primary, negatively charged site for electrostatic attraction and coordination with a positively charged metal ion.

-

Multiple hydroxyl groups (-OH): The linear seven-carbon backbone is adorned with numerous hydroxyl groups. These groups, particularly those in the alpha and gamma positions relative to the carboxylate, play a crucial role in forming a stable, multi-point attachment to the metal ion.[5]

Chelation, derived from the Greek word for "claw," describes the process where this multi-ligand molecule envelops a central metal ion, forming stable, ring-like structures.[6] This "claw" effect results in a much more stable complex than could be formed by individual, monodentate ligands. The resulting metal-glucoheptonate complex sequesters the metal ion, effectively neutralizing its reactivity and preventing it from participating in undesirable precipitation or catalytic reactions.[2][7]

Caption: Workflow for determining the calcium chelation value.

Protocol 2: Spectrophotometric Analysis of Iron Chelation

Causality: This method leverages the fact that many transition metal ions, like Iron (III), form colored complexes. According to the Beer-Lambert Law, the absorbance of the colored solution is directly proportional to the concentration of the chelated complex. This allows for quantitative analysis of the chelation process.

Step-by-Step Methodology:

-

Prepare a standard Iron (III) solution: Dissolve a known quantity of ferric chloride (FeCl₃) in deionized water to create a stock solution of known concentration.

-

Create a Calibration Curve:

-

Prepare a series of solutions with varying, known concentrations of the Fe(III)-glucoheptonate complex.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot absorbance versus concentration to generate a linear calibration curve.

-

-

Analyze the Sample:

-

React a known concentration of the this compound solution with an excess of the Fe(III) solution to ensure all the chelating agent is consumed.

-

Measure the absorbance of the resulting solution at λ_max.

-

-

Calculation: Use the absorbance of the sample and the equation of the line from the calibration curve to determine the concentration of the Fe(III)-glucoheptonate complex, and thus the iron chelation capacity of the sample.

Applications Driven by the Chelation Mechanism

The robust and versatile chelation mechanism of this compound enables its use in a variety of demanding applications.

| Application | Industry | Mechanistic Role of Chelation |

| Bottle Washing & Industrial Cleaning | Food & Beverage, Industrial | In highly alkaline caustic solutions, it sequesters Ca²⁺ and Mg²⁺ from hard water, preventing scale formation on equipment and haze on glass. It also dissolves metal oxides (rust). [8][9] |

| Concrete Admixture | Construction | Chelates calcium ions (Ca²⁺) in the cement paste, delaying the hydration process. This acts as a set retarder, improving workability, especially in hot weather. [4][10] |

| Corrosion Inhibition | Metal Treatment, Construction | Forms a protective complex with iron ions on steel surfaces, preventing rust and corrosion, particularly in aggressive environments. [4] |

| Agriculture & Horticulture | Agriculture | Sequesters essential micronutrients like Iron (Fe), Manganese (Mn), and Magnesium (Mg) in alkaline soils, keeping them soluble and bioavailable for plant uptake. [11][12] |

| Pharmaceuticals & Cosmetics | Healthcare, Personal Care | Stabilizes formulations by chelating trace metal ions that can catalyze the degradation of active ingredients or cause discoloration. [1][2] |

| Textile Processing | Textiles | Complexes with metal ions in bleaching baths, stabilizing peroxides and ensuring uniform dyeing and finishing. [6][8] |

Conclusion: A Superior, Sustainable Chelating Agent

The mechanism of metal chelation by this compound is a sophisticated interplay of its molecular structure and solution chemistry. Its polyhydroxy carboxylate framework enables the formation of exceptionally stable, claw-like complexes with di- and trivalent metal ions. The deprotonation of its hydroxyl groups under alkaline conditions is the key to its superior performance at high pH, a domain where many other chelants falter. This deep understanding of its mechanistic function empowers researchers and formulators to leverage its full potential as a high-performance, non-toxic, and biodegradable chelating agent for a more sustainable future.

References

-

Green-Mountain Chem. (n.d.). Green Chelating Agent - this compound. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Gluconate?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Stability: Understanding this compound's Chelation Properties. Retrieved from [Link]

-

Warwick, P., et al. (2002). Studies on Metal Gluconic Acid Complexes. Materials Research Society Symposium Proceedings, 802, 163-168. Retrieved from [Link]

-

Concreteadditives.com. (n.d.). Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures. Retrieved from [Link]

-

Connect Chemicals. (n.d.). This compound (H-Quest A300). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1972). US3679659A - Process for the preparation of this compound.

-

HPMC Manufacturer. (2025, August 17). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium gluconate. Retrieved from [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

-

PMP Fermentation. (n.d.). This compound. Retrieved from [Link]

-

TZ Group. (2025, March 14). Sodium Gluconate applications: Key uses across industries. Retrieved from [Link]

-

ResearchGate. (n.d.). Powerful & Green: The versatile Chelating Agent Sodium Gluconate. Retrieved from [Link]

-

Reliable Supplier. (n.d.). Bulk this compound 50% for Industrial Applications. Retrieved from [Link]

-

PMP Fermentation. (n.d.). INDUSTRIAL CLEANING - Sodium Gluconate. Retrieved from [Link]

- Google Patents. (2020). CN110776416A - Preparation method of iron glucoheptonate.

-

ResearchGate. (2014). Solubility of twelve iron fertilizer products in alkaline soils. Retrieved from [Link]

-

Rawsource. (2025, February 1). Benefits of Sodium Gluconate in Detergents and Cleaners. Retrieved from [Link]

-

PubMed. (2020). Studies of the Complexation of Gluconate with Th(IV) in Acidic Solutions: Stability Constant Determination and Coordination Mode Analysis. Retrieved from [Link]

-

Plant Food Company. (n.d.). 12 Iron Glucoheptonate Chelate. Retrieved from [Link]

-

International Journal of Science and Research. (2016). Study on Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

Sources

- 1. connectchemicals.com [connectchemicals.com]

- 2. This compound|Chelating Agent [benchchem.com]

- 3. pmpinc.com [pmpinc.com]

- 4. Sodium Gluconate vs this compound: 5 Key Differences for Concrete Admixtures [waycoochem.com]

- 5. Studies of the Complexation of Gluconate with Th(IV) in Acidic Solutions: Stability Constant Determination and Coordination Mode Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem [green-mountainchem.com]

- 9. pmpinc.com [pmpinc.com]

- 10. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]

- 11. This compound - HPMC manufacturer [hpmcmanufacturer.com]

- 12. plantfoodco.com [plantfoodco.com]

A Technical Guide to the Biodegradability and Environmental Profile of Sodium Glucoheptonate

An In-depth Technical Guide:

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

Sodium glucoheptonate is a high-performance chelating agent derived from carbohydrates, valued for its efficacy in a wide range of industrial, agricultural, and pharmaceutical applications.[1][2][3] This guide provides a comprehensive technical analysis of its environmental fate, focusing on biodegradability and ecotoxicological impact. Based on standardized testing data and authoritative assessments, this compound is classified as a readily biodegradable substance, exhibiting a low potential for bioaccumulation and low aquatic toxicity.[4][5][6] Its function as a chelating agent presents a dual role in the environment: the beneficial reduction of heavy metal toxicity and the potential for metal mobilization.[1][7] However, its rapid biodegradation pathway serves as a critical mitigating factor, preventing the long-term environmental persistence and metal mobilization associated with more recalcitrant chelating agents like EDTA.[8][9] This favorable profile has led to its recognition by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) as a chemical of low concern, positioning it as a sustainable alternative in modern chemical formulations.[4][6]

Introduction to this compound: A Functional Overview

This compound (CAS RN: 31138-65-5) is the sodium salt of glucoheptonic acid, a seven-carbon chain sugar acid.[6][10] Its molecular structure, featuring multiple hydroxyl (-OH) groups in close proximity to a terminal carboxylic acid group, underpins its primary function as a highly efficient chelating agent.[6] This structure allows it to form stable, water-soluble complexes with di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) across a broad pH range.[6][11]

This sequestration capability prevents the precipitation of metal salts and deactivates metallic ions, making this compound invaluable in applications such as industrial cleaners, concrete admixtures, metal surface treatments, and agricultural micronutrient formulations.[10][11][12][13]

1.1. Chemical and Physical Properties

The environmental behavior of a chemical is largely dictated by its intrinsic properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NaO₈ | [4][10] |

| Molecular Weight | 248.16 g/mol | [4] |

| Physical State | Liquid (for 50% solution) or solid | [11] |

| Water Solubility | High | [14] |

| log Kₒw (Octanol-Water Partition Coeff.) | -6.44 | [5] |

| Vapor Pressure | Negligible | - |

The extremely low log Kₒw value is a strong indicator of its hydrophilic nature, suggesting a very low potential for bioaccumulation in fatty tissues and high mobility in aqueous and soil environments.[5][6]

Biodegradability Assessment: The Path to Mineralization

The central pillar of this compound's favorable environmental profile is its ready biodegradability. As a carbohydrate derivative, its structure is recognized by a wide variety of environmental microorganisms as a viable carbon and energy source, leading to its rapid and ultimate degradation.[11][14]

2.1. Regulatory Framework: Defining "Ready Biodegradability"

To standardize the assessment of a chemical's potential to persist in the environment, regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established stringent testing guidelines. The OECD 301 series of tests are designed to evaluate "ready biodegradability" under aerobic aqueous conditions.[15][16] A substance is considered readily biodegradable if it meets a specific pass level within a 28-day period, typically >60% conversion to CO₂ (or >70% Dissolved Organic Carbon removal) within a "10-day window" that begins once 10% biodegradation is reached.[17] Meeting this criterion implies that the substance will be rapidly removed in a wastewater treatment plant and will not persist in the environment.[15][17]

2.2. Experimental Protocol: OECD Guideline 301B (CO₂ Evolution Test)

The OECD 301B test is a robust method for quantifying the ultimate biodegradability of a water-soluble organic chemical by measuring the carbon dioxide produced as microorganisms metabolize the substance.[15][18]

Objective: To determine the rate and extent of aerobic biodegradation of this compound by measuring the amount of CO₂ evolved.

Methodology:

-

Preparation of Mineral Medium: A basal mineral salt medium is prepared in water, containing essential nutrients (nitrogen, phosphorus, potassium, etc.) to support microbial growth.

-

Inoculum Preparation: The microbial inoculum is typically sourced from the activated sludge of a domestic wastewater treatment plant, ensuring a diverse and acclimated microbial population.[15]

-

Test Setup: The test is conducted in sealed flasks. Each flask contains:

-

A known concentration of this compound as the sole organic carbon source.

-

The mineral medium.

-

The microbial inoculum.

-

-

Control Flasks:

-

Blank Control: Contains only inoculum and mineral medium to measure endogenous CO₂ production from the inoculum itself.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to validate the viability of the inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to check for any inhibitory effects of the test material on the microbial population.

-

-

Incubation: The flasks are incubated at a constant temperature (20-25°C) in the dark for 28 days. A continuous stream of CO₂-free air is bubbled through the test solution to maintain aerobic conditions.[16]

-

CO₂ Measurement: The effluent gas from each flask is passed through a series of traps containing a solution of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH). The CO₂ produced reacts to form an insoluble carbonate precipitate (BaCO₃) or is captured in the NaOH solution.[15]

-

Quantification: The amount of CO₂ produced is determined periodically by titrating the remaining hydroxide in the traps or by using an inorganic carbon analyzer.[15]

-

Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum CO₂ (ThCO₂) content, which is based on the molecular formula.

2.3. Workflow Visualization: OECD 301B Experimental Setup

Caption: Fig 1: Workflow for OECD 301B Biodegradability Test.

2.4. Summary of Biodegradation Data

While publicly available peer-reviewed studies are limited, data from supplier safety data sheets and assessments by regulatory bodies consistently support the ready biodegradability of this compound.

| Guideline | Result | Interpretation | Source |

| OECD Guideline 301F | 96% degradation in 28 days | Readily Biodegradable | [5] |

| Analog Data Assessment | Expected to be readily biodegradable based on data for sodium gluconate | Readily Biodegradable | [6] |

This high level of degradation within the standard 28-day timeframe confirms that this compound is unlikely to persist in environmental compartments.

Environmental Fate and Ecotoxicological Profile

Beyond biodegradability, a comprehensive environmental assessment requires an understanding of a substance's behavior in soil and water, its potential to accumulate in organisms, and its toxicity to aquatic life.

3.1. Environmental Fate Parameters

| Parameter | Assessment | Rationale and Implication | Source |

| Soil Mobility | Very High | The high water solubility and low estimated Koc value (soil organic carbon-water partitioning coefficient) indicate a low potential for adsorption to soil and sediment. The substance is expected to be highly mobile in soil, with the potential to leach into groundwater. | [6][19] |

| Bioaccumulation | Very Low Potential | The measured log Kow of -6.44 signifies that the substance is highly hydrophilic and will not partition into fatty tissues of organisms. It is not expected to bioaccumulate in the food chain. | [5][19] |

| Abiotic Degradation | Not a significant pathway | While photochemical degradation can occur for some chelating agents (e.g., Fe(III)-EDTA), the primary removal mechanism for this compound is rapid biodegradation. | [20] |

3.2. Ecotoxicity Profile

Ecotoxicity data is used to determine the potential harm a substance may cause to environmental organisms.

| Trophic Level | Endpoint | Result | Interpretation | Source |

| Fish | Acute Toxicity (LC₅₀) | No data available | - | [21] |

| Invertebrates (Daphnia) | Acute Toxicity (EC₅₀) | No data available | - | [21] |

| Algae | Acute Toxicity (EC₅₀) | No data available | - | [21] |

| Overall Aquatic Toxicity | - | Based on available data, classification criteria for acute aquatic toxicity are not met. | Low Concern | [5] |

Although specific endpoint values are not consistently reported in public literature, the U.S. EPA's Safer Choice program has verified monothis compound as a "Green circle" chemical, meaning it is of low concern based on experimental and modeled data.[4] This, combined with its rapid biodegradability, suggests a low risk of adverse aquatic effects at environmentally relevant concentrations.

3.3. The Environmental Role of Chelation: A Double-Edged Sword

The core function of this compound—chelation—has significant environmental implications. Chelating agents can interact with metals that are naturally present or introduced as pollutants in soil and water.[8]

-

Beneficial Impact (Immobilization): In agricultural or remediation contexts, this compound can bind to toxic heavy metals (e.g., lead, cadmium) in the soil.[1] This forms stable, water-soluble complexes that can reduce the bioavailability of these metals to plants and other organisms, effectively lowering their toxicity.[1]

-

Potential Risk (Mobilization): A contrasting concern is that chelating agents can also mobilize heavy metals that are otherwise stably bound to sediments or soil particles.[7][8] If the chelating agent is persistent, it can act as a long-term carrier, increasing the transport of metals into groundwater or surface waters, potentially contaminating drinking water sources.[8] This is a primary environmental concern for persistent chelates like EDTA and DTPA.[9][20]